molecular formula C14H15NO2S B11103545 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine CAS No. 38563-78-9

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine

Cat. No.: B11103545
CAS No.: 38563-78-9
M. Wt: 261.34 g/mol
InChI Key: HFDOJZZDMPQLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is a sulfonamide-containing pyridine derivative characterized by a pyridine ring linked to a 4-methylphenylsulfonyl group via an ethyl spacer. The sulfonyl group is electron-withdrawing, which may stabilize reactive intermediates or modulate electronic interactions in drug-receptor binding .

Properties

CAS No.

38563-78-9

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-[2-(4-methylphenyl)sulfonylethyl]pyridine

InChI

InChI=1S/C14H15NO2S/c1-12-2-4-14(5-3-12)18(16,17)11-8-13-6-9-15-10-7-13/h2-7,9-10H,8,11H2,1H3

InChI Key

HFDOJZZDMPQLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine typically involves a multi-step process:

    Starting Materials: The synthesis begins with pyridine and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 4-methylbenzenesulfonyl chloride reacts with an ethylating agent to form 2-[(4-methylphenyl)sulfonyl]ethyl chloride.

    Final Coupling: The intermediate is then coupled with pyridine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity stems from its structural features, including a pyridine ring and a sulfonyl group. Key reactions include:

1.1 Nucleophilic Substitution
The sulfonyl group acts as a leaving group under basic or acidic conditions, enabling substitution reactions. For example:

  • Conditions : Bases like sodium carbonate or triethylamine, solvents such as dichloromethane or ethanol, and elevated temperatures (120–130°C) .

  • Mechanism : The sulfonyl group departs, forming a carbocation or transition state intermediate, which reacts with nucleophiles (e.g., amines, alcohols) .

1.2 Sulfonation and Functional Group Interactions
The pyridine ring and sulfonyl group participate in reactions that exploit their electron-withdrawing or donating properties. These include:

  • Electrophilic Aromatic Substitution : The pyridine nitrogen directs electrophiles to specific positions.

  • Hydrogen Bonding : The sulfonamide group facilitates interactions with biological targets .

Reaction Mechanism Analysis

3.1 Nucleophilic Substitution
The leaving group (sulfonyloxy) departs via a two-step process:

  • Deprotonation : Base removes a proton adjacent to the sulfonyl group.

  • Elimination : Formation of a carbocation intermediate.

  • Nucleophilic Attack : The nucleophile attacks the carbocation, forming the substituted product .

3.2 Steric and Electronic Effects

  • The bulky 4-methylphenyl group may hinder nucleophilic attack, requiring elevated temperatures or strong bases.

  • The electron-withdrawing pyridine nitrogen stabilizes intermediates during substitution .

Comparative Reactivity

FeatureThis compoundRelated Compounds
Leaving Group Sulfonyloxy groupChloride or tosylates
Nucleophilicity Moderate (steric hindrance)Higher (less bulky)
Biological Activity Potential anti-inflammatory (sulfonamide)Varied (e.g., antibiotics)

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine exhibits notable biological activity. Compounds with similar structures have shown interactions with biological targets, influencing enzyme activity or receptor binding. The sulfonamide functionality is particularly relevant in the development of pharmaceutical agents, as it is commonly found in many therapeutic compounds. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties akin to other sulfonamide derivatives.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : The compound could be explored for its potential to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Analgesics : Its structural similarity to known analgesics suggests it might also alleviate pain through similar mechanisms.
  • Anticancer Activity : Investigations into related compounds have revealed promising anticancer properties, indicating that further studies on this compound could yield valuable insights into its efficacy against various cancer cell lines .

Synthetic Organic Chemistry

Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Common methods include:

  • Reactions with Sulfonyl Chlorides : The introduction of the sulfonyl group can be achieved through reactions with sulfonyl chlorides under basic conditions.
  • Pyridine Derivatives : The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

These methods highlight the versatility of the compound in synthetic chemistry applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Molecular Docking Studies : Computational analyses have been performed to predict the interactions of this compound with various biological targets. These studies suggest potential binding affinities that could translate into therapeutic effects.
  • In Vitro Testing : Laboratory experiments on cell lines have demonstrated that derivatives exhibit significant cytotoxic effects against cancer cells, warranting further exploration into their mechanisms of action .
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for assessing its viability as a drug candidate.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or cellular metabolism.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness emerges when compared to structurally related sulfonamide or pyridine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Differences Biological/Chemical Impact References
4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine Pyridine + ethyl-sulfonyl-4-methylphenyl Reference compound Balanced solubility and bioactivity -
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}pyridine Chlorine substituent on phenyl ring Increased electronegativity Enhanced antimicrobial activity
4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine Methoxy group instead of methyl Electron-donating group Altered receptor binding affinity
4-[(Ethylsulfanyl)methyl]pyridin-2-amine Ethylthio group instead of sulfonyl Reduced polarity Lower metabolic stability
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl Piperidine ring instead of pyridine Basic nitrogen in piperidine Improved neuroprotective effects

Biological Activity

4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with a sulfonyl group and an ethyl linker. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : Emerging data suggest neuroprotective properties, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been evaluated in vitro using various cancer cell lines. The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa10.5
MCF-715.0
A54912.3

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound, particularly in models of oxidative stress and neuroinflammation. In vitro studies have shown that the compound can reduce neuronal cell death induced by oxidative agents.

Case Study : In a model of neurodegeneration induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, suggesting its potential application in neuroprotective therapies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.
  • Antioxidant Properties : It may scavenge free radicals, providing protection against oxidative stress in neuronal cells.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-{2-[(4-Methylphenyl)sulfonyl]ethyl}pyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : React pyridine derivatives with 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH) to introduce the sulfonyl group .
    • Ethylation : Use nucleophilic substitution or coupling reactions (e.g., Michael addition) to attach the ethyl linker.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, with purity verified by HPLC (≥98%) .
  • Optimization Tips :
    • Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation.
    • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards :
    • Acute Toxicity : H303 (harmful if swallowed), H313 (skin contact), H333 (inhalation) .
    • Environmental Risk : Avoid drainage release due to potential bioaccumulation .
  • Mitigation :
    • Use PPE: Nitrile gloves, lab coat, and P95 respirator during weighing .
    • Work in a fume hood with spill trays.
    • Neutralize waste with 10% sodium bicarbonate before disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm ethyl linker integration and sulfonyl group placement (e.g., δ 2.4 ppm for methyl protons in 4-methylphenyl) .
    • HRMS : Validate molecular formula (e.g., C14_{14}H15_{15}NO2_2S, [M+H]+^+ = 262.0902) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems (e.g., EP4 receptor antagonism)?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Use radioligand displacement assays (e.g., 3H^3H-PGE2_2) to measure IC50_{50} values in transfected HEK293 cells .
    • Signaling Pathways : Monitor cAMP inhibition via ELISA after EP4 receptor activation .
  • Controls : Include reference antagonists (e.g., Grapiprant) to benchmark potency .

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

  • Experimental Design :
    • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 14 days.
    • Analysis : Track degradation via UPLC-PDA; identify byproducts using LC-QTOF-MS.
  • Case Study : notes instability in acidic conditions (pH <4), likely due to sulfonyl group hydrolysis. Use phosphate buffers (pH 6–7) for long-term storage.

Q. What strategies address solubility limitations in aqueous systems for in vivo studies?

Methodological Answer:

  • Formulation Approaches :
    • Co-solvents : Use 10% DMSO in saline for intravenous administration (maximum solubility: 2 mg/mL) .
    • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (75–100 nm) via emulsion-solvent evaporation; achieve sustained release over 48 hours .

Q. How can in vivo efficacy be evaluated for inflammatory disease models?

Methodological Answer:

  • Animal Models :
    • Collagen-Induced Arthritis (CIA) : Administer 10 mg/kg/day orally; measure paw swelling and IL-6 levels .
    • PK/PD Correlation : Collect plasma samples at 0.5, 2, 6, and 24h post-dose; quantify via LC-MS/MS (LLOQ: 1 ng/mL) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EP4 receptor (PDB: 5YH4). Focus on sulfonyl group hydrogen bonding with Arg316 .
  • QSAR Modeling : Train models with 30 derivatives using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 >0.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.